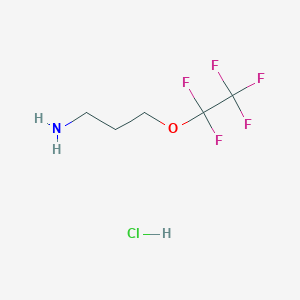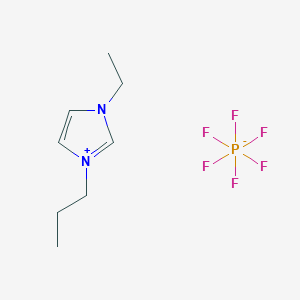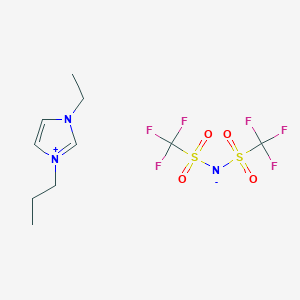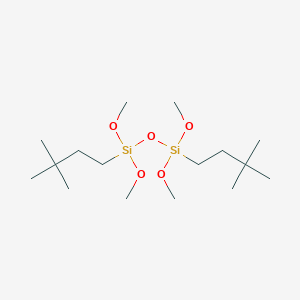
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane; 96%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is a type of organosilicon compound with a variety of industrial and scientific applications. It has been used in the synthesis of polymers, as an additive in lubricants, and as a surfactant for cleaning and degreasing. In recent years, it has also been studied for its potential use in biomedical and pharmaceutical applications.
Applications De Recherche Scientifique
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has been studied for its potential use in biomedical and pharmaceutical applications. It has been shown to have antimicrobial properties, and has been used in the synthesis of polymers-based drug delivery systems. In addition, it has been used in the synthesis of polymeric nanoparticles for the delivery of drugs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension of water and other solvents, which allows it to penetrate cell membranes and interact with proteins and other molecules within the cell. In addition, it is believed to interact with the cell membrane, altering its permeability and allowing for the uptake of drugs and other therapeutic agents.
Biochemical and Physiological Effects
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, fungi, and viruses, as well as reduce inflammation. In addition, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Finally, it has been shown to interact with proteins and other molecules within the cell, which can lead to changes in cell signaling pathways and the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has a number of advantages and limitations when used in laboratory experiments. One of the advantages is that it is a relatively non-toxic compound, making it safe to use in laboratory settings. In addition, it is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments. However, it is important to note that 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) has a limited solubility in water and other solvents, which can make it difficult to use in some experiments.
Orientations Futures
The potential applications of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) are still being explored. One potential future direction is the development of new drug delivery systems and nanomaterials based on this compound. In addition, further research into the biochemical and physiological effects of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) could lead to new therapeutic applications. Finally, further research into the mechanism of action of 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) could lead to a better understanding of its potential uses and applications.
Méthodes De Synthèse
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%) is synthesized via a two-step process. The first step involves the reaction of 3,3-dimethylbutyl alcohol with trimethylchlorosilane in the presence of a base, such as potassium hydroxide. The second step involves the reaction of the resulting silanol with dimethylchlorosilane in the presence of a base, such as potassium hydroxide. This two-step process yields 1,3-bis-(3,3-dimethylbutyl)tetramethoxydisiloxane (96%).
Propriétés
IUPAC Name |
3,3-dimethylbutyl-[3,3-dimethylbutyl(dimethoxy)silyl]oxy-dimethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O5Si2/c1-15(2,3)11-13-22(17-7,18-8)21-23(19-9,20-10)14-12-16(4,5)6/h11-14H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQCMLFYROWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC[Si](OC)(OC)O[Si](CCC(C)(C)C)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis-(3,3-dimethylbutyl)tetramethoxydisiloxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)

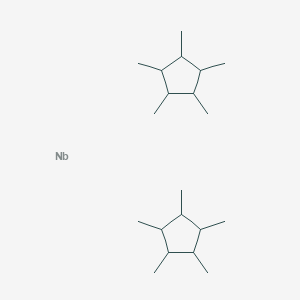

![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)

